molecular formula C20H24ClN5O2 B415811 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 326919-19-1

8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B415811
CAS RN: 326919-19-1
M. Wt: 401.9g/mol
InChI Key: FNZLTTSGWZLCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The anti-inflammatory and analgesic properties of the compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, anti-inflammatory, and analgesic effects, 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to exhibit a range of other biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. It may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity against a range of cancer cell lines at relatively low concentrations. Additionally, its simple synthesis method and high purity make it a cost-effective and efficient compound to work with. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential as a chemosensitizer, which could enhance the efficacy of existing chemotherapy drugs. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves the reaction of 4-chlorobenzylamine with 1,3-dimethyl-2-thioxoimidazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with 1,6-hexanediamine to obtain 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

8-(azepan-1-yl)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-7-9-15(21)10-8-14)19(22-17)25-11-5-3-4-6-12-25/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLTTSGWZLCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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